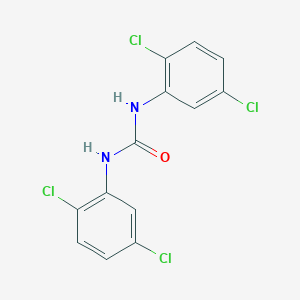
1,3-Bis(2,5-dichlorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(2,5-dichlorophenyl)urea, commonly known as Diuron, is a herbicide that has been widely used in agriculture for several decades. It belongs to the class of substituted ureas and is known for its ability to control the growth of weeds in crops. Diuron has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
Mécanisme D'action
Diuron acts by inhibiting photosynthesis in plants, which leads to a decrease in the production of ATP and other energy-rich molecules. It does this by binding to the D1 protein of photosystem II, which is essential for the transfer of electrons during photosynthesis. This results in the disruption of the electron transport chain, which leads to the production of reactive oxygen species and ultimately cell death.
Effets Biochimiques Et Physiologiques
Diuron has been shown to have a range of biochemical and physiological effects on plants, animals, and the environment. It has been shown to affect the growth and development of plants, the metabolism of animals, and the microbial communities in soil. In humans, Diuron has been shown to have low toxicity, with no reported adverse effects at normal exposure levels.
Avantages Et Limitations Des Expériences En Laboratoire
Diuron has several advantages for laboratory experiments, including its availability, low cost, and well-established mechanism of action. However, it also has several limitations, including its potential to affect non-target organisms, its persistence in the environment, and its potential to bioaccumulate in living organisms.
Orientations Futures
There are several future directions for research on Diuron, including the development of more effective herbicides with lower environmental impact, the investigation of its potential use in cancer treatment, and the study of its effects on microbial communities in soil. Additionally, there is a need for more research on the long-term effects of Diuron on the environment and on human health.
Méthodes De Synthèse
Diuron is synthesized by the reaction of 2,5-dichloroaniline with phosgene, followed by the reaction of the resulting product with urea. The reaction takes place in a solvent such as methanol or chloroform, and the product is purified by recrystallization. The purity of the product is determined by melting point analysis and spectroscopic methods such as infrared and nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
Diuron has been extensively used in scientific research to study its effects on plants, animals, and the environment. It has been used to investigate the mechanisms of herbicidal action, the metabolism of the compound in plants and animals, and its effects on non-target organisms. Diuron has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
Numéro CAS |
13201-85-9 |
|---|---|
Nom du produit |
1,3-Bis(2,5-dichlorophenyl)urea |
Formule moléculaire |
C13H8Cl4N2O |
Poids moléculaire |
350 g/mol |
Nom IUPAC |
1,3-bis(2,5-dichlorophenyl)urea |
InChI |
InChI=1S/C13H8Cl4N2O/c14-7-1-3-9(16)11(5-7)18-13(20)19-12-6-8(15)2-4-10(12)17/h1-6H,(H2,18,19,20) |
Clé InChI |
NGADHVHLPNQITE-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)NC(=O)NC2=C(C=CC(=C2)Cl)Cl)Cl |
SMILES canonique |
C1=CC(=C(C=C1Cl)NC(=O)NC2=C(C=CC(=C2)Cl)Cl)Cl |
Autres numéros CAS |
13201-85-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



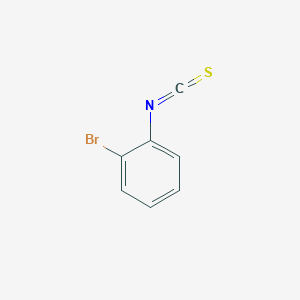
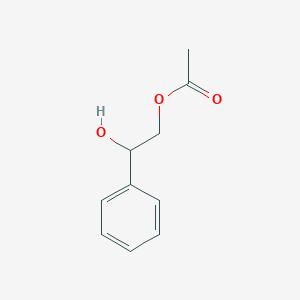
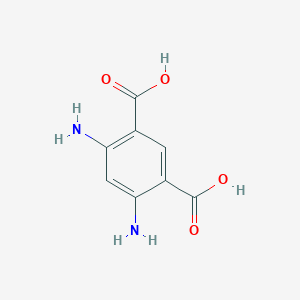
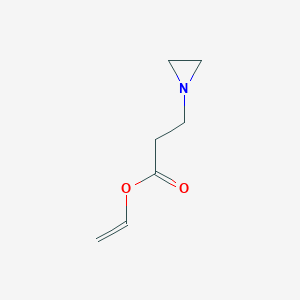
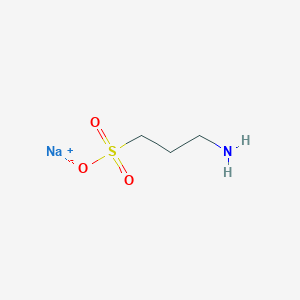
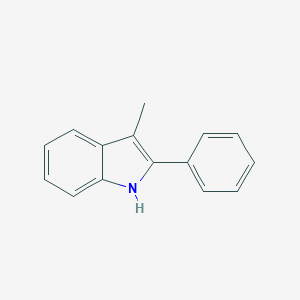
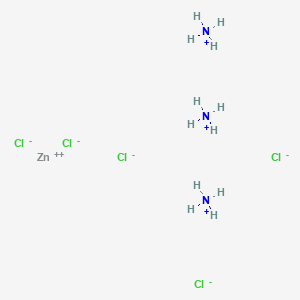
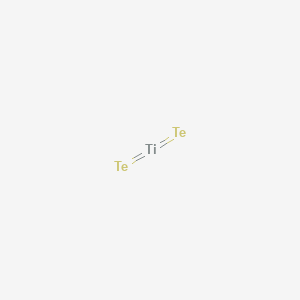
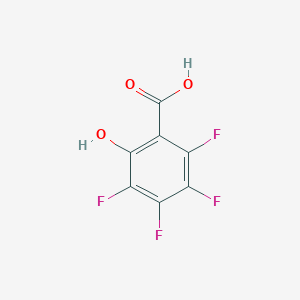
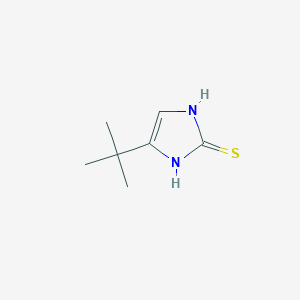
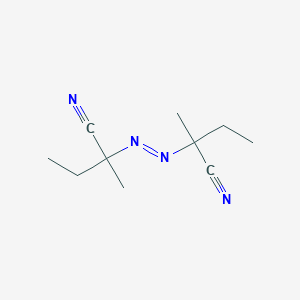

![3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide](/img/structure/B80020.png)
